molecular formula C7H9ClO B15257724 3-(3-Chloropropyl)furan

3-(3-Chloropropyl)furan

Cat. No.: B15257724
M. Wt: 144.60 g/mol
InChI Key: FUYNZYRHMBAANY-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)furan is a heterocyclic organic compound that features a furan ring substituted with a 3-chloropropyl group. Furans are known for their aromatic properties and are widely used in various chemical applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(3-Chloropropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction proceeds through cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a one-flask approach . This method is advantageous due to its metal-free and oxidant-free conditions, making it environmentally friendly and efficient.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones, furoic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloropropyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)furan involves its interaction with various molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the chloropropyl group can undergo nucleophilic substitution. These interactions can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropropyl)furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

3-(3-chloropropyl)furan

InChI

InChI=1S/C7H9ClO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2

InChI Key

FUYNZYRHMBAANY-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CCCCl

Origin of Product

United States

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